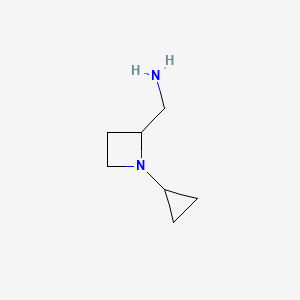

(1-Cyclopropylazetidin-2-yl)methanamine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis Research

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are pivotal substrates in modern organic chemistry. uni.lu Their utility stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts unique chemical reactivity. This ring strain, a consequence of bond angle compression, makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic amines that might be challenging to synthesize through other methods. rsc.org

The synthesis of these strained rings has historically been a challenge, but recent years have seen the development of numerous innovative methods, including cycloadditions and intramolecular cyclizations, to access diversely functionalized azetidines. springernature.comambeed.com These advancements have made azetidine-containing building blocks more accessible, fueling their incorporation into complex molecular architectures. Their ability to serve as versatile intermediates, chiral auxiliaries, and precursors to other heterocyclic systems underscores their importance in synthetic chemistry. chemimpex.com

The Azetidine (B1206935) Scaffold in Advanced Chemical Biology and Molecular Design Principles

In the realms of chemical biology and drug discovery, the azetidine scaffold is increasingly recognized for its favorable properties. nih.gov As the smallest saturated nitrogen-containing heterocycle with reasonable stability, it serves as a valuable "bio-isostere" for other common chemical groups. For instance, it can replace gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability, without drastically altering the molecule's conformation. ambeed.com

The rigid, three-dimensional structure of the azetidine ring is a key asset in molecular design. rsc.org By introducing conformational constraints, the azetidine scaffold can help to pre-organize a molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target. rsc.org This principle is particularly crucial in the design of therapeutics for the central nervous system (CNS), where stringent structural requirements govern blood-brain barrier penetration. nih.gov A notable example of a successful drug containing this scaffold is azelnidipine, a calcium channel blocker used as an antihypertensive agent. rsc.org

Contextualizing (1-Cyclopropylazetidin-2-yl)methanamine within Emerging Azetidine Research Trajectories

While direct academic research on this compound is not extensively documented in publicly available literature, its structural motifs—the N-cyclopropylazetidine and the 2-(aminomethyl)azetidine—place it at the intersection of several important research areas. uni.lu The cyclopropylamine (B47189) moiety is a well-known pharmacophore found in numerous bioactive compounds and is often associated with specific enzyme inhibitory activities. For example, cyclopropylamine-containing compounds have been explored as inhibitors of lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. chemicalbook.com

The combination of the rigid azetidine core and the reactive cyclopropyl (B3062369) group in this compound suggests its potential as a versatile building block for creating novel chemical libraries. The primary amine in the methanamine side chain offers a convenient handle for further chemical modifications, allowing for the attachment of various functional groups to explore structure-activity relationships. This positions the molecule as a potentially valuable starting material for the synthesis of new therapeutic agents and chemical probes.

Overview of Academic Research Scope and Methodological Paradigms

The study of novel azetidine derivatives like this compound would likely employ a range of established and cutting-edge research methodologies.

Synthesis: The construction of such a molecule would probably involve a multi-step synthesis. Key steps could include the formation of the azetidine ring, followed by N-alkylation with a cyclopropyl group and subsequent functionalization at the 2-position to introduce the aminomethyl side chain. Modern synthetic strategies for creating substituted azetidines often rely on intramolecular cyclization of γ-amino alcohols or related precursors, or through [2+2] cycloaddition reactions. springernature.comnih.gov

Structural Analysis: Confirmation of the structure and stereochemistry of synthesized this compound would be achieved through standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and potentially X-ray crystallography to determine the precise three-dimensional arrangement of the atoms.

Exploration of Chemical Reactivity: Research would likely investigate the reactivity of the different functional groups within the molecule. This could involve exploring reactions of the primary amine, such as acylation or alkylation, as well as studying the stability and ring-opening potential of the N-cyclopropylazetidine core under various conditions.

Computational Modeling: In silico methods, such as molecular docking and dynamics simulations, could be employed to predict the binding of this compound derivatives to biological targets of interest. These computational studies can help prioritize synthetic efforts and guide the design of new molecules with enhanced biological activity.

Given the absence of extensive literature on this specific compound, the initial research would likely focus on establishing a reliable synthetic route and characterizing its fundamental chemical properties. Subsequent studies could then explore its utility as a scaffold in medicinal chemistry, guided by the known biological activities of related azetidine and cyclopropylamine derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-cyclopropylazetidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-5-7-3-4-9(7)6-1-2-6/h6-7H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNDILDJTKPIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Analysis of 1 Cyclopropylazetidin 2 Yl Methanamine

Stereochemistry and Chiral Properties of the (1-Cyclopropylazetidin-2-yl)methanamine Framework

The molecular structure of this compound possesses a chiral center at the C2 position of the azetidine (B1206935) ring, the point of attachment for the aminomethyl group. This stereocenter gives rise to the existence of two enantiomers: (R)-(1-cyclopropylazetidin-2-yl)methanamine and (S)-(1-cyclopropylazetidin-2-yl)methanamine.

The presence of this chirality is a critical feature of the molecule, as enantiomers can exhibit different biological activities and interactions with other chiral molecules. The absolute configuration (R or S) at this C2 position would significantly influence the three-dimensional orientation of the aminomethyl and cyclopropyl (B3062369) groups relative to the azetidine ring. The synthesis of enantiomerically pure forms of this compound would require either a stereoselective synthetic route or the resolution of a racemic mixture.

Table 1: Predicted Stereochemical Properties of this compound

| Property | Description |

| Chiral Center | C2 of the azetidine ring |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomers | (R)-(1-cyclopropylazetidin-2-yl)methanamine and (S)-(1-cyclopropylazetidin-2-yl)methanamine |

| Predicted Optical Activity | Yes, individual enantiomers are expected to be optically active. |

Conformational Dynamics of the Azetidine Ring and the Cyclopropyl Substituent

The four-membered azetidine ring is known to be puckered, existing in a dynamic equilibrium between two bent conformations to relieve ring strain. The degree of this puckering and the energy barrier to ring inversion are influenced by the nature and size of the substituents on the nitrogen and carbon atoms of the ring.

For this compound, the N-cyclopropyl group and the C2-aminomethyl group will play a crucial role in determining the preferred conformation of the azetidine ring. Steric interactions between these substituents will likely favor a conformation that minimizes these clashes.

Furthermore, the orientation of the cyclopropyl group relative to the azetidine ring is subject to rotational isomerism. The bond between the nitrogen of the azetidine and the cyclopropyl group allows for rotation, which could be sterically hindered by the adjacent C2 substituent. Computational modeling would be necessary to determine the most stable rotational conformers and the energy barriers between them.

Table 2: Theoretical Conformational Features of this compound

| Structural Feature | Expected Conformational Behavior | Influencing Factors |

| Azetidine Ring | Puckered, with a barrier to ring inversion. | Steric hindrance between the N-cyclopropyl and C2-aminomethyl groups. |

| N-Cyclopropyl Bond | Rotational isomers are possible. | Steric interactions with the C2-aminomethyl group and the azetidine ring. |

| C2-Aminomethyl Bond | Multiple rotamers are possible around the C2-C(aminomethyl) bond. | Intramolecular hydrogen bonding and steric effects. |

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

In the absence of published experimental spectra for this compound, we can predict the key spectroscopic features that would be expected from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Proton NMR (¹H NMR): The ¹H NMR spectrum would be complex due to the presence of multiple, diastereotopic protons in both the azetidine and cyclopropyl rings. The protons on the azetidine ring would appear as a set of complex multiplets. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet or a multiplet depending on the solvent and concentration, and the N-H protons of the primary amine would be a broad singlet. The cyclopropyl protons would also give rise to characteristic multiplets in the upfield region of the spectrum.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbons of the azetidine ring would appear at different chemical shifts from those of the cyclopropyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the azetidine and cyclopropyl groups would be observed around 2850-3000 cm⁻¹. The N-H bending vibration would likely appear in the 1590-1650 cm⁻¹ region.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Complex multiplets for azetidine and cyclopropyl protons; signals for aminomethyl and amine protons. |

| ¹³C NMR | Distinct signals for each carbon atom in the azetidine ring, cyclopropyl group, and aminomethyl group. |

| IR Spectroscopy | N-H stretching and bending vibrations for the primary amine; C-H stretching vibrations for the alkyl groups. |

X-ray Crystallography Studies of this compound Derivatives

To date, no public domain crystal structures of this compound or its simple derivatives have been reported. X-ray crystallography would provide the most definitive information about the solid-state conformation of this molecule. A crystallographic study would unequivocally determine the bond lengths, bond angles, and torsional angles within the molecule.

Such a study would reveal the precise puckering of the azetidine ring, the preferred orientation of the cyclopropyl group relative to the azetidine ring, and the conformation of the aminomethyl side chain. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the primary amine group, which govern the solid-state architecture.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropylazetidin 2 Yl Methanamine

Quantum Chemical Calculations on Reaction Mechanisms for Azetidine (B1206935) Synthesis

The synthesis of the strained four-membered azetidine ring presents unique challenges, making computational modeling a valuable asset in guiding synthetic strategies. mit.edu Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms involved in azetidine formation. mit.edursc.org

Density Functional Theory (DFT) Applications for Transition State and Intermediate Analysis

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and energetics of molecules, including the transition states and intermediates that govern the course of a chemical reaction. For the synthesis of substituted azetidines, DFT calculations can map out the potential energy surface of the reaction, identifying the most plausible pathways.

In a typical theoretical study on the synthesis of a molecule like (1-Cyclopropylazetidin-2-yl)methanamine, various synthetic routes would be modeled. For instance, the intramolecular cyclization of a suitably substituted aminohalide or aminoalcohol precursor is a common route to azetidines. DFT calculations would be employed to locate the transition state structure for the ring-closing step. Analysis of this transition state would reveal key geometric parameters, such as the forming carbon-nitrogen bond length and the bond angles, which provide insight into the degree of bond formation and the steric and electronic demands of the reaction.

Furthermore, the energies of any intermediates along the reaction coordinate would be calculated to determine their stability. For example, in a stepwise mechanism, the formation of a charged intermediate could be identified and its stability assessed through analysis of its electronic structure and the influence of the solvent, often modeled using implicit solvation models.

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Azetidine Ring Closure Transition State

| Parameter | Value |

| Forming C-N Bond Length (Å) | 2.15 |

| N-C-C Bond Angle (°) | 88.5 |

| C-C-Leaving Group Bond Angle (°) | 105.2 |

| Imaginary Frequency (cm⁻¹) | -350 |

Note: This data is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Exploration of Reaction Energetics and Kinetic Favorability in Azetidine Formation

For the synthesis of this compound, computational chemists would compare the energetics of different potential cyclization pathways. For example, the competition between a 4-exo-tet cyclization to form the azetidine ring and a 5-endo-tet cyclization to form a pyrrolidine (B122466) ring is a common regioselectivity challenge. By calculating the activation energies for both pathways, a prediction can be made as to which product will be favored under kinetic control.

These computational predictions can guide experimental efforts by suggesting reaction conditions that favor the desired azetidine product. For instance, if calculations show a particular solvent stabilizes the transition state for azetidine formation more effectively, that solvent would be a logical choice for the experimental setup. mit.edu

Molecular Modeling of Conformational Preferences and Stereoelectronic Effects

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to explore the conformational landscape of the molecule and identify the most stable conformers.

The puckered nature of the azetidine ring, the orientation of the cyclopropyl (B3062369) group, and the rotation around the C-C bond of the methanamine substituent all contribute to a complex conformational space. Computational methods can systematically explore these degrees of freedom to locate the global minimum energy structure and other low-energy conformers.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are also crucial in understanding the conformational preferences of this molecule. researchgate.net For example, the orientation of the nitrogen lone pair relative to the adjacent bonds can have a significant impact on the ring's pucker and the rotational barrier of the cyclopropyl group. Natural Bond Orbital (NBO) analysis, a common computational tool, can be used to quantify these interactions and their energetic consequences.

Prediction of Chemical Reactivity and Selectivity in Derivatization Reactions

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules in various chemical transformations. For this compound, these predictions can guide the design of derivatization reactions to synthesize analogs with desired properties.

One common approach is to analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's propensity to act as a nucleophile, while the LUMO provides insight into its electrophilic character. For this compound, the HOMO is likely to be localized on the nitrogen atoms, suggesting that these sites will be the most reactive towards electrophiles.

Another useful concept is the calculation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecular surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). The MEP map for this compound would likely show a region of negative potential around the nitrogen atoms, reinforcing the prediction of their nucleophilic character.

Furthermore, computational models can be used to simulate derivatization reactions, such as acylation or alkylation of the amine groups. By calculating the activation energies for reaction at different sites, predictions can be made about the regioselectivity of the reaction.

Computational Approaches to Structure-Property Relationships within the Azetidine Class

Understanding the relationship between a molecule's structure and its properties is a cornerstone of medicinal chemistry and materials science. Computational methods allow for the systematic investigation of these structure-property relationships for a series of related compounds. at.ua

For the azetidine class of compounds, including this compound and its virtual analogs, computational studies can be used to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. In such a study, a library of azetidine derivatives would be computationally generated by varying the substituents on the ring and the side chain. For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), or topological in nature.

These calculated descriptors can then be correlated with experimentally determined properties (if available) or computationally predicted properties of interest, such as lipophilicity (logP), aqueous solubility, or binding affinity to a biological target. The resulting mathematical models can then be used to predict the properties of new, unsynthesized azetidine derivatives, thereby prioritizing synthetic efforts towards compounds with the most promising profiles. utwente.nl

Role As a Versatile Chemical Building Block and Scaffold in Advanced Organic Synthesis

Integration of the (1-Cyclopropylazetidin-2-yl)methanamine Moiety into Complex Molecular Architectures

The incorporation of the this compound scaffold into larger, more complex molecules is driven by the desirable physicochemical properties conferred by the azetidine (B1206935) and cyclopropyl (B3062369) groups. Azetidines are known to improve metabolic stability, aqueous solubility, and cell permeability of drug candidates. lifechemicals.com The strained four-membered ring introduces a rigid kink in the molecular structure, which can be exploited to control the conformation of larger molecules. enamine.net

The primary amine of the methanamine group serves as a key functional handle for a variety of chemical transformations, allowing for the facile introduction of this scaffold into diverse molecular frameworks. Standard synthetic methodologies such as amide bond formation, reductive amination, and nucleophilic substitution can be employed to append the this compound unit to a wide range of substrates.

The cyclopropyl group, with its unique electronic properties and conformational rigidity, further enhances the utility of this building block. The incorporation of a cyclopropyl ring can lead to improved binding affinity and selectivity for biological targets. The synthesis of complex molecules containing this moiety often involves multi-step sequences where the chirality of the azetidine ring is established early on, and the cyclopropyl group is introduced via N-alkylation.

Table 1: Representative Reactions for Integrating Azetidine-Methanamine Scaffolds

| Reaction Type | Reactant A | Reactant B | Product | Notes |

| Amide Coupling | This compound | Carboxylic Acid | N-Acyl Derivative | Standard peptide coupling reagents can be used. |

| Reductive Amination | This compound | Aldehyde or Ketone | Secondary or Tertiary Amine | Provides access to a wide range of substituted amines. |

| Nucleophilic Substitution | This compound | Alkyl Halide | N-Alkyl Derivative | Useful for further functionalization of the primary amine. |

This table presents hypothetical reactions based on the known reactivity of primary amines and azetidines. Specific conditions would need to be optimized for this compound.

Applications in Combinatorial Chemistry and Advanced Chemical Library Synthesis

Combinatorial chemistry relies on the use of versatile building blocks to rapidly generate large libraries of compounds for high-throughput screening. lifechemicals.com The conformational constraint and chemical stability of the azetidine ring make this compound an attractive scaffold for the construction of diverse chemical libraries. enamine.net The ability to introduce three points of diversity—at the primary amine, the azetidine nitrogen (via the cyclopropyl group or its replacement), and potentially at other positions on the azetidine ring—makes this a valuable building block for creating libraries with significant structural variety.

The rigidity of the azetidine scaffold helps to pre-organize the spatial arrangement of substituents, which can lead to higher binding affinities and selectivities for biological targets. enamine.net Libraries of compounds incorporating the this compound moiety can be synthesized on solid support or in solution phase, leveraging the robust reactivity of the primary amine for parallel synthesis.

Utilization in Peptidomimetics and Oligonucleotide Conjugation Strategies

The development of peptidomimetics—molecules that mimic the structure and function of peptides—is a major focus in medicinal chemistry. The incorporation of constrained amino acid analogues can enhance the metabolic stability and bioavailability of peptide-based drugs. Azetidine-based amino acids are valuable building blocks in this context, as they can induce specific turns and conformations in peptide chains. nih.gov

While this compound is not a direct amino acid analogue, it can be incorporated into peptide-like structures as a constrained diamine linker or as a terminal capping group. The primary amine can be acylated to form an amide bond, mimicking the peptide backbone, while the cyclopropyl-azetidine portion provides conformational rigidity.

In the realm of oligonucleotide conjugation, the primary amine of this compound offers a potential attachment point for nucleic acid chains. Such conjugations are often employed to improve the cellular uptake and pharmacokinetic properties of therapeutic oligonucleotides. While specific examples involving this particular compound are not yet prevalent in the literature, the general strategies for conjugating amines to oligonucleotides are well-established.

Contribution to Novel Ligand Design for Catalysis and Materials Science Applications

Chiral amines and azetidine-containing molecules have found widespread use as ligands in asymmetric catalysis. birmingham.ac.ukresearchgate.net The defined stereochemistry and rigid nature of the azetidine ring can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic transformations. chemrxiv.orgbham.ac.uk The this compound scaffold, with its two nitrogen atoms, has the potential to act as a bidentate ligand for various transition metals.

The development of catalysts based on this scaffold could lead to new and efficient methods for the synthesis of chiral molecules. The modular nature of the building block would allow for the tuning of the ligand's steric and electronic properties by modifying the substituents on the amine or by replacing the cyclopropyl group.

In materials science, the incorporation of rigid, non-planar scaffolds like this compound into polymers or other materials can influence their macroscopic properties. The defined geometry of this building block could be used to control the packing and morphology of materials at the molecular level.

Table 2: Potential Applications of this compound Derivatives

| Field | Application | Rationale |

| Asymmetric Catalysis | Chiral Ligand | Rigid, stereodefined scaffold can induce high enantioselectivity. |

| Medicinal Chemistry | Peptidomimetic | Constrained diamine linker to improve stability and conformation. |

| Materials Science | Polymer Additive | Introduces rigidity and defined three-dimensional structure. |

This table outlines potential applications based on the structural features of the molecule and the known uses of similar compounds.

Emerging Research Perspectives and Future Directions in Azetidine Chemistry

Development of Sustainable and Green Synthesis Routes for Azetidine (B1206935) Derivatives

The synthesis of azetidines has long been considered challenging compared to other saturated nitrogen heterocycles. researchgate.netnih.gov However, recent advancements are shifting towards more sustainable and environmentally friendly methodologies, aligning with the principles of green chemistry.

Key developments in this area include:

Catalytic Methods: Modern synthetic strategies increasingly rely on catalysis to improve efficiency and reduce waste. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidine rings from readily available amine precursors. rsc.orgorganic-chemistry.org Similarly, Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to effectively catalyze the intramolecular regioselective aminolysis of epoxy amines to yield functionalized azetidines. frontiersin.org

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, represent a significant advance in green synthesis. rsc.orgresearchgate.net This intermolecular [2+2] photocycloaddition between imines and alkenes allows for the construction of the azetidine core under mild conditions, utilizing light as a renewable energy source. rsc.orgresearchgate.net

One-Pot Syntheses: To minimize purification steps and solvent usage, one-pot procedures are being developed. For instance, the synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines using dimethylsulfoxonium methylide can be achieved efficiently under microwave irradiation with a solid support like alumina. organic-chemistry.org Another approach involves the cyclocondensation of alkyl dihalides and primary amines in an aqueous medium, also facilitated by microwave irradiation. organic-chemistry.org

Strain-Release Homologation: Innovative methods utilizing the strain of smaller rings are being explored. The reaction of azabicyclo[1.1.0]butanes with nucleophiles provides a pathway to highly substituted azetidines, leveraging the release of ring strain as a thermodynamic driving force. rsc.org

These emerging strategies represent a move away from classical methods that often require harsh conditions or stoichiometric reagents, towards more atom-economical and sustainable processes for synthesizing diverse azetidine derivatives.

Advanced Spectroscopic and Analytical Methodologies for Complex Azetidine Systems

The precise characterization of complex azetidine systems is crucial for understanding their structure, reactivity, and function. Advanced spectroscopic and analytical techniques are indispensable tools for elucidating the three-dimensional architecture and electronic properties of these strained heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for the structural analysis of azetidines.

¹H and ¹³C NMR: These techniques provide fundamental information about the carbon-hydrogen framework. The chemical shifts and coupling constants of the ring protons are particularly informative. For instance, the coupling constants between protons on the azetidine ring can help determine the relative stereochemistry, with Jcis values typically being larger than Jtrans values. ipb.pt

¹⁵N NMR: This technique directly probes the nitrogen atom of the azetidine ring, offering insights into its electronic environment. The chemical shift of the nitrogen can be sensitive to the nature of the substituent attached to it. ipb.pt For unsubstituted azetidine, the ¹⁵N resonance is observed at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt

2D NMR Techniques: More complex structures, especially those with multiple stereocenters, often require two-dimensional NMR experiments like COSY, HSQC, HMBC, and NOESY for unambiguous assignment. NOESY experiments are particularly valuable for establishing through-space correlations between protons, which helps in determining the configuration and conformation of substituted azetidines. ipb.ptnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming molecular formulas and identifying metabolites of azetidine-containing compounds. nih.govnih.gov Techniques like electrospray ionization (ESI) allow for the gentle ionization of molecules, keeping the heterocyclic ring intact for detection. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing valuable structural information about the substituents on the azetidine ring. unich.it

Below is a table summarizing typical spectroscopic data ranges for azetidine derivatives.

| Spectroscopic Technique | Nucleus/Parameter | Typical Chemical Shift/Value | Information Provided |

| ¹H NMR | Azetidine Ring Protons | δ 2.0 - 4.5 ppm | Chemical environment, stereochemistry (from coupling constants) |

| ¹³C NMR | Azetidine Ring Carbons | δ 20 - 70 ppm | Carbon skeleton, substitution pattern |

| ¹⁵N NMR | Azetidine Ring Nitrogen | δ 25 - 55 ppm (rel. to NH₃) | Electronic environment of the nitrogen atom |

| ¹H-¹H Coupling Constants | Jcis | ~8.4 - 8.9 Hz | Relative stereochemistry |

| ¹H-¹H Coupling Constants | Jtrans | ~5.8 - 7.9 Hz | Relative stereochemistry |

Note: These values are approximate and can vary significantly based on substituents and solvent.

Expansion of (1-Cyclopropylazetidin-2-yl)methanamine Applications in Chemical Methodologies and Probe Development

While extensive research on the specific applications of this compound is still emerging, its structural features suggest significant potential as a versatile building block in medicinal chemistry and as a scaffold for chemical probes. The molecule combines a strained azetidine ring, a reactive primary amine, and a cyclopropyl (B3062369) group, which is a known bioisostere for phenyl groups and other functionalities.

Applications in Chemical Methodologies: The primary amine handle on the methanamine substituent is a key site for synthetic elaboration. This functionality allows this compound to serve as a valuable synthon for creating larger, more complex molecules. For instance, it can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide array of functional groups. This modularity is highly desirable in the construction of compound libraries for drug discovery. sciencedaily.com The analogous compound, (1-Benzylazetidin-2-yl)methanamine, is noted as a building block in the synthesis of pharmaceuticals, highlighting the utility of this structural class. chemimpex.com

Potential in Chemical Probe Development: Chemical probes are essential tools for studying biological systems. The azetidine scaffold itself has been shown to enhance the photophysical properties of fluorophores. nih.govresearchgate.net By replacing traditional N,N-dimethylamino groups with an azetidine ring, researchers have developed fluorescent dyes with improved quantum yields and brightness. nih.gov

The structure of this compound is well-suited for the development of novel probes:

Fluorogenic Labeling: The primary amine can be reacted with fluorophore scaffolds (e.g., coumarins, naphthalimides) that are sensitive to their chemical environment. researchgate.net The resulting conjugate could function as a probe where binding to a biological target alters the fluorescence signal.

Affinity-Based Probes: The amine can be used as a linker to attach moieties with high affinity for specific biological targets, such as proteins or nucleic acids. The cyclopropyl-azetidine portion can provide a rigid, defined orientation for the binding element, potentially increasing selectivity and potency.

Peptidomimetics: Azetidine derivatives are being incorporated into peptides to create peptidomimetics with improved stability and defined conformations. nih.govresearchgate.net The this compound unit could be integrated into peptide sequences to induce specific turns or to act as a novel side chain, potentially modulating biological activity. nih.gov

The table below outlines potential derivatization strategies for this compound and their applications.

| Derivatization Reaction | Functional Group Added | Potential Application |

| Acylation | Amide | Synthesis of bioactive compounds, linking to reporter groups |

| Sulfonylation | Sulfonamide | Creation of enzyme inhibitors, modulation of physicochemical properties |

| Reductive Amination | Secondary/Tertiary Amine | Attachment of targeting ligands, synthesis of diverse small molecules |

| Conjugation to Fluorophores | Fluorescent Tag | Development of fluorescent probes for bioimaging |

Interdisciplinary Collaborations in Azetidine Research and Innovation

The advancement of azetidine chemistry is increasingly dependent on collaborations that bridge multiple scientific disciplines. The complexity of designing, synthesizing, and evaluating novel azetidine-containing compounds necessitates a multifaceted approach. nih.govrsc.org

Academia-Industry Partnerships: Collaborations between academic laboratories and pharmaceutical companies are crucial for translating fundamental research into tangible applications. rsc.org Academic groups often focus on developing novel synthetic methodologies and exploring new chemical space, while industrial partners provide the resources and expertise for high-throughput screening, lead optimization, and preclinical development. rsc.org

Chemistry and Biology: The design of new bioactive azetidines requires a close partnership between synthetic chemists, medicinal chemists, and biologists. Chemists can synthesize diverse libraries of azetidine derivatives, which are then evaluated by biologists for their effects on specific cellular pathways or disease models. nih.gov This iterative process of synthesis and testing is fundamental to modern drug discovery. nih.gov

Computational and Experimental Chemistry: Computational modeling plays a vital role in modern chemical research. Theoretical chemists can predict the properties of new azetidine derivatives, model their interactions with biological targets, and help guide synthetic efforts. nih.gov This synergy between computational prediction and experimental validation accelerates the discovery process and allows for a more rational design of new molecules.

These interdisciplinary efforts are essential for fully realizing the potential of azetidine chemistry, from developing sustainable synthetic routes to discovering new therapeutic agents and advanced materials. nih.gov

Q & A

Q. What are the standard synthetic routes for (1-Cyclopropylazetidin-2-yl)methanamine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclopropanation of azetidine precursors followed by amination (e.g., reductive amination using NaBH₄ or LiAlH₄). For example, cyclopropylazetidine intermediates are formed via reactions with diazoacetate reagents under controlled conditions (50–80°C, inert atmosphere) . Characterization relies on NMR spectroscopy (¹H/¹³C) for structural elucidation and Mass Spectrometry (ESI-TOF) to confirm molecular weight and purity .

- Key Table : Common Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropanation | Diazomethane, Cu(I) catalyst, 60°C | 65–75 | ≥95% |

| Amination | NH₃, NaBH₄, MeOH, RT | 50–60 | ≥90% |

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Adhere to GHS hazard guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .

- Storage : In airtight containers under nitrogen, away from oxidizers (≤25°C) .

Q. Which analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : Use HPLC-UV (C18 column, acetonitrile/water gradient) to detect impurities (limit: ≤0.5%). Chiral GC-MS is recommended for enantiomeric purity if stereocenters are present . Confirm identity via FT-IR (amine N-H stretch: 3300–3500 cm⁻¹) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance cyclopropanation efficiency by maintaining precise temperature control (ΔT ±2°C) and reducing side reactions .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for amination; THF often provides higher yields (60% vs. 45% in DMF) due to better amine solubility .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity.

Q. How do structural modifications (e.g., substituents on azetidine) influence bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Introduce substituents (e.g., methyl, halogen) at the azetidine nitrogen or cyclopropane ring.

- Evaluate binding affinity to targets (e.g., GPCRs) via radioligand displacement assays (IC₅₀ values).

- Case Study : A methyl group at the cyclopropane ring increased potency by 3-fold in serotonin receptor binding (Ki = 12 nM vs. 36 nM for parent compound) .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 25°C).

- Orthogonal Validation : Confirm receptor activation via cAMP accumulation assays alongside radioligand binding .

- Meta-Analysis : Use tools like PRISMA guidelines to systematically compare studies, identifying variables like impurity profiles (e.g., >5% impurities reduce bioactivity by 40%) .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., monoamine oxidases). Validate with MD simulations (GROMACS, 100 ns trajectories) to assess stability .

- Pharmacophore Mapping : Identify critical features (e.g., amine group, cyclopropane ring) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition values for this compound?

- Resolution Strategy :

- Enzyme Source Variability : Recombinant vs. native enzymes (e.g., human MAO-A vs. rat MAO-A).

- Substrate Competition : Test inhibition under fixed substrate concentrations (e.g., 10 µM kynuramine) .

- Table : Reported IC₅₀ Values Across Studies

| Study | Enzyme Source | IC₅₀ (µM) | Conditions |

|---|---|---|---|

| A | Human MAO-A | 0.8 | pH 7.4, 37°C |

| B | Rat MAO-A | 2.1 | pH 7.0, 25°C |

Applications in Drug Discovery

Q. What strategies are used to evaluate the therapeutic potential of this compound in neurological disorders?

- Methodological Answer :

- In Vivo Models : Test in Morris water maze (cognitive impairment) or forced swim test (depression) using rodent models.

- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and brain penetration (logBB >0.3 required) .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum and hERG inhibition (patch-clamp assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.